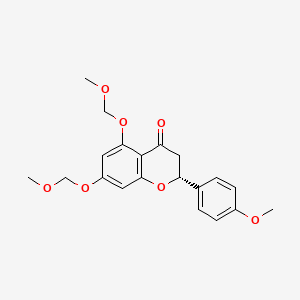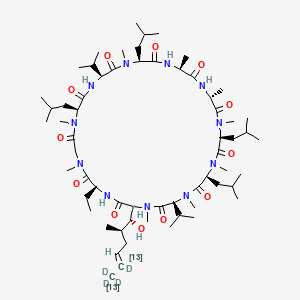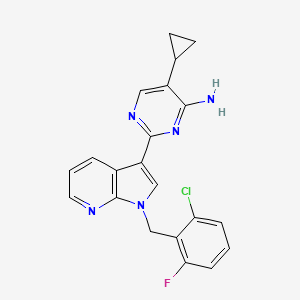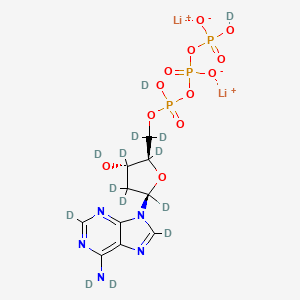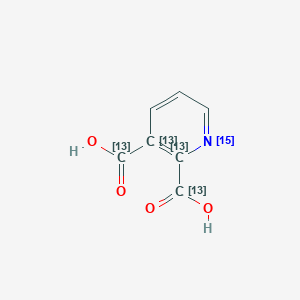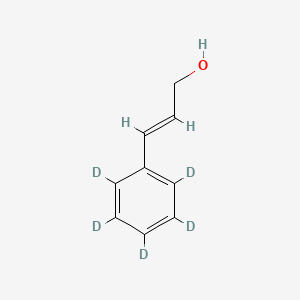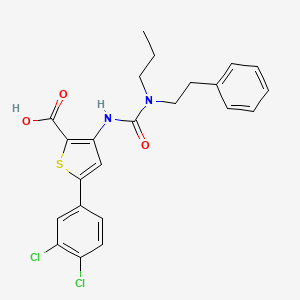
Imp2-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imp2-IN-3 is a compound that targets the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2. This protein is part of a highly conserved family of ribonucleic acid binding proteins that regulate the localization, stability, and translation of messenger ribonucleic acid. This compound has shown potential in various scientific research applications, particularly in the fields of cancer and metabolic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imp2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Common techniques used in the synthesis include organic reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Imp2-IN-3 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Applications De Recherche Scientifique
Imp2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 in various chemical reactions.
Biology: this compound is used to investigate the role of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 in cellular processes such as cell proliferation, migration, and invasion.
Medicine: Potential therapeutic applications in cancer treatment, as it can inhibit the function of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, which is implicated in tumorigenesis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting insulin-like growth factor 2 messenger ribonucleic acid binding protein 2.
Mécanisme D'action
Imp2-IN-3 exerts its effects by binding to the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, thereby inhibiting its function. This inhibition disrupts the regulation of messenger ribonucleic acid localization, stability, and translation, leading to altered cellular processes. The molecular targets and pathways involved include the insulin-like growth factor 2 signaling pathway, which plays a critical role in cell growth, metabolism, and tumorigenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imp1-IN-1: Targets insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 and has similar applications in cancer research.
Imp3-IN-2: Inhibits insulin-like growth factor 2 messenger ribonucleic acid binding protein 3 and is used in studies related to metabolic disorders.
Uniqueness
Imp2-IN-3 is unique in its specificity for insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, making it a valuable tool for studying the distinct functions of this protein. Its ability to selectively inhibit insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 provides insights into the role of this protein in various diseases and offers potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H22Cl2N2O3S |
|---|---|
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)-3-[[2-phenylethyl(propyl)carbamoyl]amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-2-11-27(12-10-15-6-4-3-5-7-15)23(30)26-19-14-20(31-21(19)22(28)29)16-8-9-17(24)18(25)13-16/h3-9,13-14H,2,10-12H2,1H3,(H,26,30)(H,28,29) |
Clé InChI |
XPIUIWJKEDLORV-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






